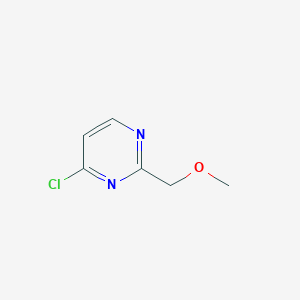

4-Chloro-2-(methoxymethyl)pyrimidine

Descripción general

Descripción

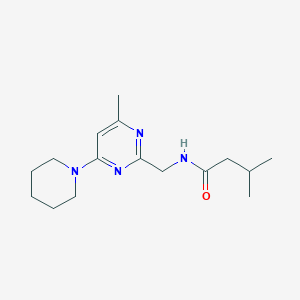

4-Chloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .

Aplicaciones Científicas De Investigación

4-Chloro-2-(methoxymethyl)pyrimidine is utilized in several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Chemical Biology: The compound is used in the design and synthesis of bioactive molecules that can modulate biological pathways.

Material Science: It is employed in the synthesis of functional materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

It is often used as a reagent in chemical reactions, particularly in the suzuki-miyaura cross-coupling reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, 4-Chloro-2-(methoxymethyl)pyrimidine acts as a reagent. The reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the storage temperature for this compound is recommended to be -10°C .

Safety and Hazards

4-Chloro-2-(methoxymethyl)pyrimidine is classified as a hazardous compound . It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gear, and using it only in well-ventilated areas or outdoors .

Direcciones Futuras

Pyrimidine derivatives, including 4-Chloro-2-(methoxymethyl)pyrimidine, have been studied for their anticancer activity . The structure-activity relationship (SAR) studies revealed that the substitution of mono or di chlorine at the R1 position of the phenyl ring contributed to most of the activity . This suggests potential future directions in the design and synthesis of more potent pyrimidine-based anticancer agents.

Métodos De Preparación

The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-Chloro-2-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted pyrimidines.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts, forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

4-Chloro-2-(methoxymethyl)pyrimidine can be compared with other pyrimidine derivatives such as:

4-Chloro-2-methylthiopyrimidine: Similar in structure but with a methylthio group instead of a methoxymethyl group, used in the synthesis of kinase inhibitors.

2,4-Dichloropyrimidine: Contains two chlorine atoms and is used in various substitution reactions to form diverse pyrimidine derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry.

Propiedades

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFDJMABYSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2971966.png)

![1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2971971.png)

![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)

![2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2971977.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2971978.png)

![N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2971985.png)